molecular formula C11H7F6N3 B1662841 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine CAS No. 123066-64-8

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

Cat. No. B1662841
M. Wt: 295.18 g/mol
InChI Key: XOXBUERZFCPKDR-UHFFFAOYSA-N
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Description

“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” involves complex chemical reactions . The process typically involves the reaction of the pyrazole derivative with other reagents under controlled conditions .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” is characterized by the presence of a pyrazole ring substituted with a phenylamine group and two trifluoromethyl groups . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

“4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can participate in various chemical reactions. For instance, it can react with other compounds to form new derivatives with potential applications in pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” can be determined using various analytical techniques. For instance, its density and refractive index can be measured .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Analysis : The synthesis of trifluoromethylazoles, closely related to 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, has been detailed in research. Trifluoroacetylation and subsequent reactions lead to the formation of various trifluoromethylazoles with potential applications in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).

Biological Applications

  • Antimicrobial Activities : Novel pyrazole derivatives have been synthesized and evaluated as antimicrobial agents. These derivatives, related to the pyrazole structure of the compound , show promise in the field of antimicrobial research (Al‐Azmi & Mahmoud, 2020).

Material Science and Engineering Applications

  • Optical Properties and OLEDs : Pyrazole derivatives have been used to create compounds with significant blue-violet fluorescent emission, potentially applicable in blue emitters for OLEDs and in constructing functional MOFs with luminescent properties (Ma & Wang, 2011).

  • Corrosion Inhibition : Bipyrazole derivatives have been studied using density functional theory to understand their effectiveness as corrosion inhibitors, a key aspect in material protection and longevity (Wang et al., 2006).

Analytical and Instrumental Applications

  • Spectrometric Analysis : Research on pyrazole derivatives has contributed to understanding mass spectral fragmentation, which is crucial in analytical chemistry for identifying and characterizing compounds (Azev et al., 2013).

  • NMR Studies : Studies on pyrazole compounds have provided insights into their NMR spectroscopic properties, aiding in the structural determination and analysis of similar compounds (Guerrero et al., 2008).

Catalysis and Chemical Reactions

  • Catalytic Applications : Research into pyrazole-based ligands in palladium complexes has revealed their potential in catalytic applications, such as in polymerization processes (Choi et al., 2015).

  • Chemical Synthesis and Reactivity : Studies on pyrazole derivatives have led to the synthesis of new compounds with potential applications in various chemical reactions, demonstrating the versatility of pyrazole-based compounds in synthetic chemistry (Abdelhamid et al., 2007).

Safety And Hazards

Like many chemical compounds, “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” should be handled with care to avoid potential hazards. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions for “4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine” could involve further exploration of its potential applications in various fields, such as pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBUERZFCPKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372386
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

CAS RN

123066-64-8
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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